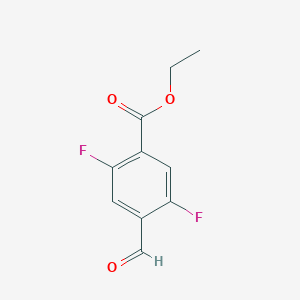
Ethyl 2,5-difluoro-4-formylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,5-difluoro-4-formylbenzoate is an organic compound with the molecular formula C10H8F2O3. It is a derivative of benzoic acid, where the benzene ring is substituted with two fluorine atoms at the 2 and 5 positions, and a formyl group at the 4 position. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2,5-difluoro-4-formylbenzoate can be synthesized through several methods. One common method involves the esterification of 2,5-difluoro-4-formylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 2,5-difluorobenzene is coupled with an ethyl ester of 4-formylbenzoic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,5-difluoro-4-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2,5-difluoro-4-carboxybenzoic acid.
Reduction: Ethyl 2,5-difluoro-4-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2,5-difluoro-4-formylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of fluorinated compounds, which have unique chemical properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of ethyl 2,5-difluoro-4-formylbenzoate depends on its specific application. In chemical reactions, the formyl group and fluorine atoms play crucial roles in determining the reactivity and selectivity of the compound. The formyl group can participate in nucleophilic addition reactions, while the fluorine atoms can influence the electronic properties of the benzene ring, making it more or less reactive towards certain reagents.
Comparación Con Compuestos Similares
Ethyl 2,5-difluoro-4-formylbenzoate can be compared with other similar compounds, such as:
Methyl 3,5-difluoro-4-formylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group. It has slightly different physical and chemical properties.
Ethyl 3,5-difluoro-4-formylbenzoate: Similar structure but with fluorine atoms at the 3 and 5 positions instead of the 2 and 5 positions. This difference in substitution pattern can lead to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for particular chemical transformations and applications.
Propiedades
Fórmula molecular |
C10H8F2O3 |
|---|---|
Peso molecular |
214.16 g/mol |
Nombre IUPAC |
ethyl 2,5-difluoro-4-formylbenzoate |
InChI |
InChI=1S/C10H8F2O3/c1-2-15-10(14)7-4-8(11)6(5-13)3-9(7)12/h3-5H,2H2,1H3 |
Clave InChI |
SWMWCKPYFRPOGE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=C(C(=C1)F)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


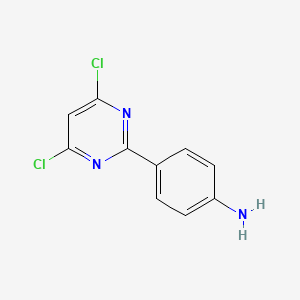
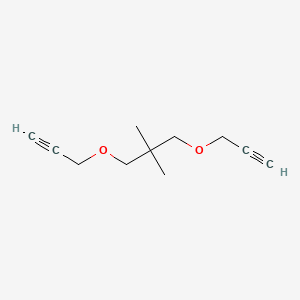

![1-methyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B11766073.png)
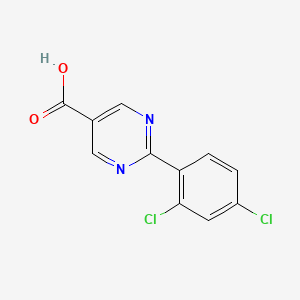
![N-(4-ethylphenyl)-N'-[(Z)-furan-2-ylmethylideneamino]oxamide](/img/structure/B11766075.png)
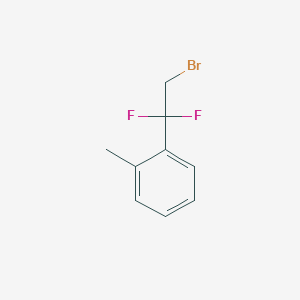
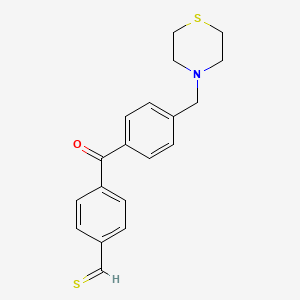
![(Z)-6,6'-dibromo-1,1'-bis(2-decyltetradecyl)-1H,1'H,2H,2'H-[3,3'-biindolylidene]-2,2'-dione](/img/structure/B11766098.png)
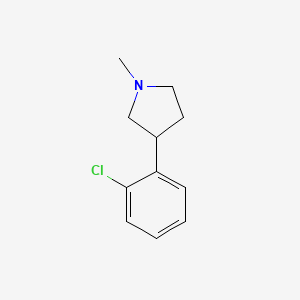
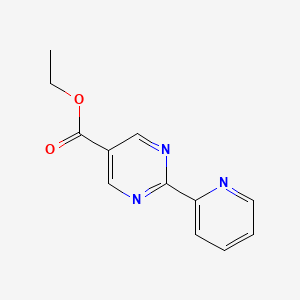
![3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B11766110.png)


